Variecoxanthone C

描述

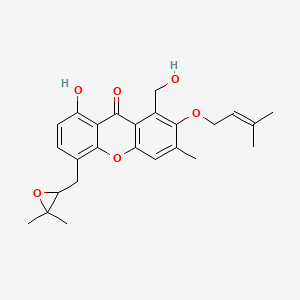

Variecoxanthone C (VI) is a prenylated xanthone isolated from Aspergillus variecolor . Its structure was elucidated through spectral comparisons and hydrogenolysis experiments, revealing a unique 5-(2,3-epoxy-3-methylbutyl) side chain, distinguishing it from other xanthones in the variecoxanthone family. The core scaffold consists of an 8-hydroxy-1-hydroxymethyl-3-methylxanthone with a 2-(3-methylbut-2-enyloxy) substituent . This epoxy-prenyl modification is rare among fungal xanthones and suggests distinct biosynthetic and functional properties.

属性

CAS 编号 |

55812-92-5 |

|---|---|

分子式 |

C25H28O6 |

分子量 |

424.5 g/mol |

IUPAC 名称 |

5-[(3,3-dimethyloxiran-2-yl)methyl]-8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)xanthen-9-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)8-9-29-23-14(3)10-18-20(16(23)12-26)22(28)21-17(27)7-6-15(24(21)30-18)11-19-25(4,5)31-19/h6-8,10,19,26-27H,9,11-12H2,1-5H3 |

InChI 键 |

ROWGCYHEZVANDZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC4C(O4)(C)C)O |

规范 SMILES |

CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC4C(O4)(C)C)O |

其他CAS编号 |

55812-92-5 |

产品来源 |

United States |

相似化合物的比较

Structural Features

Variecoxanthone C is part of a broader family of prenylated xanthones, including variecoxanthone A, shamixanthone, emericellin, and epishamixanthone. Key structural differences are outlined below:

Key Observations :

Shared Pathway Steps

Polyketide Synthesis: Emodin, a polyketide-derived anthraquinone, is the precursor .

Benzophenone Intermediate: Emodin undergoes Baeyer-Villiger oxidation and glutathione-dependent cleavage to form a benzophenone .

Core Xanthone Formation : Dehydration yields 1-hydroxy-6-methyl-8-hydroxymethylxanthone .

Divergent Prenylation and Modifications

- Variecoxanthone A : O-prenylation at C2 by XptB .

- This compound : Likely derived from variecoxanthone A via epoxidation of the C5 prenyl group, though the specific enzyme remains unidentified .

- Emericellin : C-prenylation at C5 by XptA .

- Shamixanthone/Epishamixanthone : XptC oxidoreductase cyclizes emericellin into dihydropyran-containing stereoisomers .

常见问题

Q. How is this compound biosynthesized in Aspergillus species, and what enzymatic steps are involved?

- Methodological Answer : this compound is derived from polyketide precursors via a pathway involving key enzymes such as MdpD (for initial cyclization) and XptA/XptB (for prenylation and oxidative modifications) . Experimental validation requires gene deletion studies in Aspergillus nidulans to confirm enzyme roles, followed by LC-MS/MS analysis of intermediate metabolites. For example, deletion of xptA halts production of this compound, confirming its role in prenylation .

Q. What is the ecological or functional significance of this compound in fungal secondary metabolism?

- Methodological Answer : Functional studies involve comparative metabolomics of wild-type vs. gene-deletion strains to assess the compound’s role in fungal survival or competition. For instance, co-culturing Aspergillus with bacterial antagonists and quantifying this compound production via HPLC can test hypotheses about its antimicrobial properties .

Advanced Research Questions

Q. How do genetic and environmental factors regulate the production of this compound in fungal systems?

- Methodological Answer : Transcriptomic analysis (RNA-seq) under varying nutrient conditions (e.g., carbon limitation) can identify regulatory genes (e.g., transcription factors in the mdp or xpt clusters) . Chromatin immunoprecipitation (ChIP) assays further map DNA-binding sites of these regulators. Environmental stressors (e.g., oxidative stress) should be applied to correlate gene expression with metabolite yield .

Q. What mechanistic insights explain the substrate specificity of XptA/XptB enzymes in this compound biosynthesis?

- Methodological Answer : Structural biology approaches, such as X-ray crystallography or cryo-EM, can resolve enzyme-substrate complexes to identify active-site residues. Site-directed mutagenesis of these residues (e.g., Asp-154 in XptA) followed by kinetic assays (e.g., , ) quantifies their impact on catalytic efficiency . Computational docking studies (using tools like AutoDock Vina) may predict binding affinities for alternative substrates .

Q. How can contradictions in biosynthetic pathway data (e.g., divergent intermediates from Monodictyphenone vs. Arugosin H) be resolved?

- Methodological Answer : Isotopic labeling (e.g., -acetate) tracks carbon flux through competing pathways. For example, feeding labeled precursors to Aspergillus cultures and analyzing isotopomer distributions via NMR or MS can clarify whether Monodictyphenone 12 or Arugosin H is the dominant precursor in specific strains .

Q. What experimental frameworks are suitable for evaluating this compound’s bioactivity in drug discovery contexts?

- Methodological Answer : High-throughput screening (HTS) against target enzymes (e.g., cyclooxygenases) requires dose-response assays (IC determination) and counter-screens to rule out nonspecific inhibition . For in vivo studies, zebrafish models can assess anti-inflammatory efficacy, with qPCR quantifying cytokine expression (e.g., TNF-α, IL-6) .

Guidance for Addressing Contradictions

- Replication Studies : Reproduce conflicting biosynthetic steps (e.g., XptA-mediated conversion of Arugosin H) under standardized conditions (pH, temperature) to isolate variables .

- Meta-Analysis : Systematically compare datasets from multiple Aspergillus strains using tools like PRISMA to identify strain-specific pathway variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。